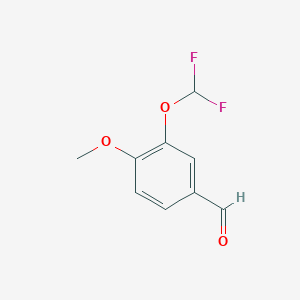

3-(difluoromethoxy)-4-methoxybenzaldehyde

Description

BenchChem offers high-quality 3-(difluoromethoxy)-4-methoxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(difluoromethoxy)-4-methoxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(difluoromethoxy)-4-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O3/c1-13-7-3-2-6(5-12)4-8(7)14-9(10)11/h2-5,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIOBKYXYQVFUJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=O)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80397607 | |

| Record name | 3-Difluoromethoxy-4-methoxy-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153587-11-2 | |

| Record name | 3-Difluoromethoxy-4-methoxy-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of 3-(Difluoromethoxy)-4-methoxybenzaldehyde from Isovanillin

Executive Summary

The introduction of the difluoromethoxy (-OCF₂H) group is a cornerstone strategy in modern medicinal chemistry, prized for its ability to act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups, thereby enhancing metabolic stability and binding affinity.[1] This guide provides an in-depth technical overview of a robust and scalable synthesis of 3-(difluoromethoxy)-4-methoxybenzaldehyde, a key building block for advanced pharmaceutical intermediates. Starting from the readily available and cost-effective phenolic aldehyde, isovanillin, we will explore the nuanced chemistry of O-difluoromethylation. This document is tailored for researchers, chemists, and drug development professionals, offering not just a protocol, but a foundational understanding of the reaction mechanism, the rationale behind procedural choices, and a framework for process optimization.

Introduction: The Strategic Value of the -OCF₂H Moiety

The difluoromethoxy group has become a privileged functional group in the design of next-generation therapeutics.[2] Unlike the more common trifluoromethyl group (-CF₃), the -OCF₂H group retains a hydrogen atom capable of forming hydrogen bonds, while its high lipophilicity can significantly improve a molecule's pharmacokinetic profile. 3-(Difluoromethoxy)-4-methoxybenzaldehyde is a critical precursor for various active pharmaceutical ingredients (APIs). The synthesis begins with isovanillin (3-hydroxy-4-methoxybenzaldehyde), a commercially available isomer of vanillin, making it an economically viable starting point for large-scale production.[3][4]

The Synthetic Challenge: O-Difluoromethylation of Phenols

The core transformation in this synthesis is the O-difluoromethylation of the phenolic hydroxyl group of isovanillin. Historically, this was often accomplished using chlorodifluoromethane (CHClF₂, HCFC-22), a gaseous reagent with significant environmental drawbacks due to its ozone-depleting potential.[5][6]

Modern synthetic chemistry has pivoted towards safer and more practical difluorocarbene precursors. Among these, sodium chlorodifluoroacetate (ClCF₂COONa) has emerged as a superior reagent. It is a bench-stable, crystalline solid that is relatively non-toxic and generates the reactive intermediate, difluorocarbene (:CF₂), under thermal conditions.[7][8] This approach avoids the handling of hazardous gases and offers a more operationally simple and environmentally conscious pathway.[8]

The Core Mechanism: Difluorocarbene Insertion

The synthesis proceeds through a well-understood mechanism involving the in-situ generation of difluorocarbene.[7][8] The process can be broken down into three key stages, as illustrated below.

-

Phenolate Formation : A base, such as cesium or potassium carbonate, deprotonates the acidic phenolic hydroxyl group of isovanillin to form a nucleophilic phenolate anion.[8]

-

Difluorocarbene Generation : Sodium chlorodifluoroacetate, upon heating, undergoes thermal decarboxylation to release carbon dioxide, sodium chloride, and the highly electrophilic difluorocarbene (:CF₂).[7]

-

Nucleophilic Attack & Protonation : The electron-rich phenolate anion attacks the electron-deficient difluorocarbene. The resulting intermediate is then protonated, typically by residual water in the solvent, to yield the final aryl difluoromethyl ether product.[7][8]

Detailed Experimental Protocol

This protocol is adapted from established procedures for the difluoromethylation of phenols using sodium chlorodifluoroacetate.[8] It is designed to be a self-validating system, with clear checkpoints and rationale.

Bill of Materials & Reagent Data

| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount | Notes |

| Isovanillin | C₈H₈O₃ | 152.15 | 1.0 | 10.0 g | Starting material.[9] |

| Cesium Carbonate | Cs₂CO₃ | 325.82 | 1.5 | 21.4 g | Base; chosen for high solubility.[8] |

| Sodium Chlorodifluoroacetate | C₂ClF₂NaO₂ | 152.46 | 2.8 | 28.0 g | Difluorocarbene precursor.[7] |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | 100 mL | Anhydrous solvent. |

| Deionized Water | H₂O | 18.02 | - | 12 mL | Co-solvent. |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | ~300 mL | Extraction solvent. |

| Brine (Saturated NaCl) | NaCl | 58.44 | - | ~100 mL | Aqueous wash. |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | As needed | Drying agent. |

Experimental Workflow Diagram

Step-by-Step Methodology

-

Vessel Preparation and Inerting : To a 250 mL three-necked round-bottomed flask equipped with a magnetic stir bar, add isovanillin (10.0 g, 65.7 mmol) and cesium carbonate (21.4 g, 65.7 mmol). Seal the flask and connect it to a Schlenk line. Evacuate the flask under high vacuum and backfill with dry nitrogen. Repeat this cycle three times to ensure an inert atmosphere. The use of an inert atmosphere is critical to prevent side reactions involving atmospheric oxygen and moisture.

-

Solvent Addition and Degassing : Through a septum, add anhydrous N,N-Dimethylformamide (100 mL) followed by deionized water (12 mL). The mixture of DMF and water is a carefully chosen solvent system; DMF solubilizes the organic components, while water aids in dissolving the inorganic base.[8] Stir the resulting suspension and bubble nitrogen through it for 1 hour to degas the solution thoroughly.

-

Addition of Difluoromethylating Agent : Under a positive flow of nitrogen, briefly remove the septum and add the sodium chlorodifluoroacetate (28.0 g, 183.7 mmol) in one portion. This step should be performed swiftly to minimize atmospheric exposure. Immediately equip the flask with a reflux condenser, which is also connected to the nitrogen line with an oil bubbler outlet to vent any pressure buildup.[8]

-

Reaction Execution : Lower the reaction apparatus into a preheated oil bath set to 120°C. Vigorous bubbling (CO₂ evolution) should commence upon heating.[7] Maintain stirring and temperature for 2-3 hours. The reaction's progress should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is complete when the starting isovanillin spot is no longer visible.

-

Aqueous Work-up : Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Pour the reaction mixture into a separatory funnel containing 200 mL of deionized water. Rinse the reaction flask with ethyl acetate (100 mL) and add this to the separatory funnel. Extract the aqueous layer with two additional portions of ethyl acetate (100 mL each).

-

Washing and Drying : Combine the organic extracts and wash them sequentially with deionized water (2 x 100 mL) and saturated brine (1 x 100 mL). The brine wash helps to break any emulsions and remove bulk water from the organic phase. Dry the organic layer over anhydrous sodium sulfate, then filter to remove the drying agent.[7]

-

Product Isolation and Purification : Concentrate the filtrate using a rotary evaporator under reduced pressure to yield the crude product as an oil or semi-solid. Purify this crude material using silica gel column chromatography. Elute with a gradient of hexanes and ethyl acetate to isolate the pure 3-(difluoromethoxy)-4-methoxybenzaldehyde. The expected yield is typically in the range of 80-95%.[7][8]

Data Summary & Expected Results

| Parameter | Expected Value | Rationale / Notes |

| Reaction Time | 2 - 3 hours | Monitored by TLC for completion. |

| Reaction Temperature | 120 °C | Necessary for thermal decarboxylation of ClCF₂COONa.[8] |

| Theoretical Yield | 12.37 g | Based on 10.0 g of isovanillin as the limiting reagent. |

| Expected Actual Yield | 9.9 - 11.7 g (80-95%) | Yields can be high with this robust protocol.[8] |

| Appearance | Colorless to pale yellow oil/solid | [7] |

| Purity (Post-Column) | >98% | Determined by HPLC or qNMR. |

Conclusion

The synthesis of 3-(difluoromethoxy)-4-methoxybenzaldehyde from isovanillin via difluorocarbene insertion represents a highly efficient, scalable, and modern approach to constructing this valuable pharmaceutical intermediate. By leveraging the bench-stable reagent sodium chlorodifluoroacetate, this method circumvents the hazards associated with gaseous reactants like HCFC-22 while providing excellent yields. The detailed protocol and mechanistic insights provided in this guide offer researchers a solid foundation for successfully implementing and adapting this crucial transformation in a drug discovery or process development setting.

References

-

Wang, Y., Wang, S., Qiu, P., Fang, L., Wang, K., Zhang, Y., Zhang, C., & Zhao, T. (2021). Asymmetric α-electrophilic difluoromethylation of β-keto esters by phase transfer catalysis. RSC Advances. [Link]

-

Organic Syntheses. (2024). Difluoromethylation of Phenols. Organic Syntheses, 101, 164–180. [Link]

-

Prakash, G. K. S., & Yudin, A. K. (2014). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. Journal of the American Chemical Society. [Link]

-

Organic Syntheses. (n.d.). Procedure for Difluoromethylation of Phenols. Organic Syntheses. [Link]

-

Shen, L., & Li, C. (2019). Difluoromethylation of Phenols and Thiophenols with the S-(Difluoromethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study. The Journal of Organic Chemistry. [Link]

-

Zhang, S., et al. (n.d.). Direct formylation of phenols using difluorocarbene as a safe CO surrogate. Organic & Biomolecular Chemistry. [Link]

- Google Patents. (n.d.). CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde.

-

ResearchGate. (2019). Difluoromethylation of phenols with difluorobromoacetic acid under visible-light photoredox catalysis. ResearchGate. [Link]

- Google Patents. (n.d.). CN103467260A - Preparation method of 4-difluoromethoxy-3-hydroxybenzaldehyde.

-

Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses. [Link]

-

ResearchGate. (n.d.). Asymmetric difluoromethylation of β-ketoesters. ResearchGate. [Link]

- Google Patents. (n.d.). WO 2012/147098 A2.

- Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.

-

Autechaux, S. (n.d.). Exploring 4-Difluoromethoxy-3-Hydroxybenzaldehyde: A Key Roflumilast Intermediate. Autechaux. [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-(Difluoromethoxy)benzaldehyde Oxime. PrepChem.com. [Link]

- Google Patents. (n.d.). WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde.

-

MDPI. (n.d.). Reagent-Controlled Highly Stereoselective Difluoromethylation: Efficient Access to Chiral α-Difluoromethylamines from Ketimines. MDPI. [Link]

- Google Patents. (n.d.). Process for preparing isovanillin - Patent 0758639.

-

Wikipedia. (n.d.). Isovanillin. Wikipedia. [Link]

-

RSC Publishing. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. [Link]

-

PubChem - NIH. (n.d.). Isovanillin. PubChem. [Link]

-

NIH. (2012). Approaches to Iodinated Derivatives of Vanillin and Isovanillin. PMC. [Link]

- Google Patents. (n.d.). US5648552A - Process for the preparation of isovanillin.

-

Wikipedia. (n.d.). Chlorodifluoromethane. Wikipedia. [Link]

Sources

- 1. Asymmetric α-electrophilic difluoromethylation of β-keto esters by phase transfer catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. innospk.com [innospk.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Isovanillin - Wikipedia [en.wikipedia.org]

- 5. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chlorodifluoromethane - Wikipedia [en.wikipedia.org]

- 7. orgsyn.org [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Isovanillin | C8H8O3 | CID 12127 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 3-(difluoromethoxy)-4-methoxybenzaldehyde

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of rational design. The compound 3-(difluoromethoxy)-4-methoxybenzaldehyde stands as a pertinent example of a highly functionalized aromatic aldehyde, engineered with structural motifs that are of significant interest to researchers and drug development professionals. The presence of a difluoromethoxy (-OCHF₂) group, often employed as a bioisostere for hydroxyl or methoxy groups, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding interactions.

This technical guide provides a comprehensive overview of the core physicochemical properties, analytical characterization, synthesis, and potential applications of 3-(difluoromethoxy)-4-methoxybenzaldehyde. The content herein is structured to deliver not just data, but also the underlying scientific rationale for experimental methodologies and the interpretation of results, serving as a vital resource for scientists engaged in advanced chemical research.

Chemical Identity and Structure

A precise understanding of a molecule's identity is the foundation of all subsequent scientific investigation. The structural and identifying information for 3-(difluoromethoxy)-4-methoxybenzaldehyde is summarized below.

-

IUPAC Name: 3-(difluoromethoxy)-4-methoxybenzaldehyde

-

CAS Number: 162401-70-9[1]

-

Molecular Weight: 202.15 g/mol [1]

-

Canonical SMILES: COC1=C(C=C(C=C1)C=O)OC(F)F[2]

-

InChI Key: ZIOBKYXYQVFUJT-UHFFFAOYSA-N[2]

-

Synonyms: 4-(Difluoromethoxy)-3-methoxybenzaldehyde, 3-Methoxy-4-(difluoromethoxy)benzaldehyde[1]

Caption: Chemical structure and key functional groups.

Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in both chemical and biological systems. These parameters are critical for designing synthetic routes, formulating solutions, and predicting pharmacokinetic profiles (ADME).

| Property | Value / Description | Source |

| Molecular Weight | 202.15 g/mol | [1] |

| Physical State | Solid or oil at standard conditions | Inferred from structure |

| Boiling Point | 291.9±35.0 °C (Predicted) | [1] |

| XlogP | 2.2 (Predicted) | [2] |

| Solubility | Expected to be soluble in common organic solvents like Dichloromethane (DCM), Ethyl Acetate, and Dimethylformamide (DMF); sparingly soluble in water. | Structural analysis |

| pKa | Not applicable (lacks a readily ionizable proton in the physiological pH range) | Chemical principles |

| Hydrogen Bond Acceptors | 3 (two ether oxygens, one aldehyde oxygen) | Structural analysis |

| Hydrogen Bond Donors | 0 | Structural analysis |

Expert Insights on Physicochemical Profile

-

Lipophilicity (XlogP): The predicted XlogP value of 2.2 indicates moderate lipophilicity. This is a crucial parameter in drug design, as it suggests the compound may possess a favorable balance for crossing biological membranes without being excessively retained in fatty tissues. The -OCHF₂ group is less lipophilic than a -OCF₃ group but more so than a methoxy group, allowing for fine-tuning of this property.

-

Aqueous Solubility: The absence of hydrogen bond donors and the presence of the fluorinated ether group suggest limited aqueous solubility. For biological assays, the use of a co-solvent such as DMSO is likely necessary.

-

Chemical Stability: The benzaldehyde functional group is susceptible to oxidation to a carboxylic acid, particularly in the presence of air or oxidizing agents. Therefore, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to maintain purity.

Spectroscopic and Analytical Characterization

While experimental spectra for this specific molecule are not widely published, a robust prediction of its spectral characteristics can be made based on its functional groups and data from analogous structures.

| Technique | Expected Characteristics |

| ¹H NMR | - Aldehyde Proton (CHO): A singlet peak around δ 9.8-10.0 ppm. - Aromatic Protons: Three distinct signals in the aromatic region (δ 7.0-7.8 ppm), likely showing complex splitting patterns (doublets, doublet of doublets). - Difluoromethoxy Proton (OCHF₂): A characteristic triplet (due to coupling with two fluorine atoms) around δ 6.5-7.5 ppm. - Methoxy Protons (OCH₃): A sharp singlet for the three protons around δ 3.9 ppm. |

| ¹³C NMR | - Carbonyl Carbon (C=O): A signal in the downfield region, δ ~191 ppm. - Aromatic Carbons: Six signals between δ 110-160 ppm. - Difluoromethoxy Carbon (OCHF₂): A triplet (due to C-F coupling) around δ 115 ppm. - Methoxy Carbon (OCH₃): A signal around δ 56 ppm. |

| IR Spectroscopy | - C=O Stretch (Aldehyde): A strong, sharp absorption band around 1700 cm⁻¹. - C-H Stretch (Aldehyde): Two weak bands around 2820 and 2720 cm⁻¹. - C-O Stretch (Ethers): Strong bands in the 1250-1000 cm⁻¹ region. - C-F Stretch: Strong, characteristic absorptions in the 1100-1000 cm⁻¹ region. |

| Mass Spectrometry | - Molecular Ion (M⁺): A peak at m/z 202.04. Predicted collision cross-section data can aid in identification in ion mobility-mass spectrometry.[2] |

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the standard procedure for acquiring high-quality NMR data for the structural confirmation of 3-(difluoromethoxy)-4-methoxybenzaldehyde.

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

Sample of 3-(difluoromethoxy)-4-methoxybenzaldehyde (~5-10 mg)

-

Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)

-

NMR tube (5 mm, high precision)

-

Pipettes and vial

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the sample into a clean, dry vial.

-

Add ~0.7 mL of CDCl₃ to the vial and gently agitate until the sample is fully dissolved. The choice of CDCl₃ is based on its ability to dissolve a wide range of organic compounds and its well-defined solvent peak.

-

Transfer the solution to the NMR tube using a pipette.

-

-

Instrument Setup (400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock the spectrometer onto the deuterium signal from the CDCl₃. This step is critical for maintaining a stable magnetic field.

-

Shim the magnetic field to optimize its homogeneity across the sample, which is essential for achieving sharp, well-resolved peaks. A good shim is indicated by a sharp and symmetrical TMS signal.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse proton spectrum.

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Typically, 16 to 64 scans are sufficient for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the carbon channel.

-

Acquire a proton-decoupled ¹³C spectrum. Decoupling removes C-H splitting, simplifying the spectrum to single lines for each unique carbon atom.

-

Set the spectral width to 0-220 ppm.

-

A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase the spectra to ensure all peaks are in the positive absorptive mode.

-

Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum using the CDCl₃ solvent peak (δ 77.16 ppm).

-

Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.

-

Synthesis and Reactivity

The synthesis of 3-(difluoromethoxy)-4-methoxybenzaldehyde typically involves the selective difluoromethylation of a phenolic precursor. Isovanillin (3-hydroxy-4-methoxybenzaldehyde) is the logical and commercially available starting material.

Caption: Generalized synthetic workflow for 3-(difluoromethoxy)-4-methoxybenzaldehyde.

Protocol: Representative Synthesis from Isovanillin

This protocol is adapted from established methods for the difluoromethylation of phenols.[3]

Objective: To synthesize 3-(difluoromethoxy)-4-methoxybenzaldehyde via O-difluoromethylation.

Materials:

-

Isovanillin (3-hydroxy-4-methoxybenzaldehyde)

-

Sodium 2-chloro-2,2-difluoroacetate

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

3N Hydrochloric Acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

-

Silica gel for column chromatography

Methodology:

-

Reaction Setup:

-

To a dry round-bottom flask under an inert atmosphere (nitrogen), add isovanillin (1.0 eq), potassium carbonate (1.2 eq), and anhydrous DMF. The use of an inert atmosphere prevents potential oxidation of the aldehyde.

-

Add sodium 2-chloro-2,2-difluoroacetate (1.2 eq) to the stirred suspension. This reagent serves as a precursor to difluorocarbene, the reactive species.

-

-

Reaction Execution:

-

Heat the reaction mixture to 60-65°C with vigorous stirring.[3]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 3-5 hours). The choice of DMF as a solvent is due to its high boiling point and ability to dissolve the ionic reagents.

-

-

Workup and Extraction:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into water and acidify with 3N HCl to a pH of ~3-4.

-

Extract the aqueous layer three times with ethyl acetate. Ethyl acetate is chosen for its ability to efficiently extract the product while having limited miscibility with water.

-

Combine the organic extracts and wash sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

-

Purification:

-

Purify the crude residue by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. This step is crucial to separate the desired product from unreacted starting material and byproducts.

-

Combine the product-containing fractions and evaporate the solvent to yield the pure 3-(difluoromethoxy)-4-methoxybenzaldehyde.

-

Applications and Significance in Research

The true value of 3-(difluoromethoxy)-4-methoxybenzaldehyde lies in its application as a versatile building block for creating more complex molecules with tailored properties.

Caption: Relationship between structure, properties, and applications.

-

Medicinal Chemistry: The difluoromethoxy group is a key "metabolic blocker." It can replace a methoxy group that would otherwise be susceptible to O-dealkylation by cytochrome P450 enzymes, thereby increasing the half-life of a drug. It also acts as a bioisostere of a hydroxyl group, maintaining hydrogen bond accepting capability but without the acidic proton. This compound is a valuable intermediate for synthesizing analogs of phosphodiesterase-4 (PDE4) inhibitors, a class of drugs used to treat inflammatory conditions like COPD.[4] The specific substitution pattern may offer unique binding interactions within the target's active site.

-

Agrochemicals: Similar to pharmaceuticals, the metabolic stability imparted by the -OCHF₂ group is advantageous in the design of next-generation pesticides and herbicides, potentially leading to longer-lasting efficacy.[5]

-

Materials Science: Aromatic aldehydes are precursors to a variety of materials, including polymers and functional dyes. The unique electronic properties conferred by the fluorine atoms can be exploited to develop materials with specific optical or electronic characteristics.

Safety and Handling

Based on data for structurally similar compounds and general GHS classifications for aromatic aldehydes, the following safety precautions are advised.

-

GHS Hazard Statements (Predicted): May be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May cause respiratory irritation.[6]

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry, dark place in a tightly sealed container. For long-term storage, keeping the compound under an inert atmosphere (nitrogen or argon) is recommended to prevent oxidation.[3]

Conclusion

3-(difluoromethoxy)-4-methoxybenzaldehyde is a strategically designed chemical intermediate whose value is derived from the synergistic interplay of its functional groups. Its physicochemical profile, characterized by moderate lipophilicity and enhanced metabolic stability, makes it an attractive building block for the development of novel pharmaceuticals and agrochemicals. This guide has provided the foundational knowledge—from structural identity and physical properties to synthetic protocols and potential applications—required for researchers to effectively utilize this compound in their scientific endeavors.

References

-

PrepChem. (n.d.). Synthesis of 3-(Difluoromethoxy)benzaldehyde Oxime. Retrieved from [Link]

- Google Patents. (2016). CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde.

-

Pharmaffiliates. (n.d.). Exploring 4-Difluoromethoxy-3-Hydroxybenzaldehyde: A Key Roflumilast Intermediate. Retrieved from [Link]

- Google Patents. (2012). WO 2012/147098 A2.

-

GNEE. (2025). What is 4-Difluoromethoxy-3-hydroxybenzaldehyde? Retrieved from [Link]

-

PubChem. (n.d.). 4-(difluoromethoxy)-3-hydroxybenzaldehyde. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-(difluoromethoxy)-4-methoxybenzaldehyde. Retrieved from [Link]

Sources

- 1. 162401-70-9 CAS MSDS (4-DIFLUOROMETHOXY-3-METHOXY-BENZALDEHYDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. PubChemLite - 3-(difluoromethoxy)-4-methoxybenzaldehyde (C9H8F2O3) [pubchemlite.lcsb.uni.lu]

- 3. 4-Difluoromethoxy-3-hydroxybenzaldehyde CAS#: 151103-08-1 [m.chemicalbook.com]

- 4. innospk.com [innospk.com]

- 5. af.chem-china.com [af.chem-china.com]

- 6. 4-(Difluoromethoxy)-3-hydroxybenzaldehyde | C8H6F2O3 | CID 2758295 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(difluoromethoxy)-4-methoxybenzaldehyde

Introduction: The Emergence of a Structurally Significant Benzaldehyde Derivative

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules is a well-established strategy for modulating physicochemical and biological properties. 3-(difluoromethoxy)-4-methoxybenzaldehyde is an aromatic aldehyde that embodies this principle. This compound belongs to a class of fluorinated benzaldehyde derivatives that are of increasing interest as versatile intermediates in the synthesis of complex organic molecules. The presence of both a difluoromethoxy (-OCHF₂) group and a methoxy (-OCH₃) group on the benzaldehyde scaffold imparts a unique electronic and steric profile, making it a valuable building block for drug discovery and the development of novel materials.

The difluoromethoxy group, in particular, is recognized as a lipophilic hydrogen bond donor and can serve as a bioisosteric replacement for other functional groups, potentially enhancing metabolic stability, membrane permeability, and binding affinity of a parent molecule. This guide provides a comprehensive technical overview of 3-(difluoromethoxy)-4-methoxybenzaldehyde, detailing its chemical identity, physicochemical properties, a logical synthetic approach, potential applications, and essential safety protocols, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Chemical Identity and Physicochemical Properties

The fundamental identification and properties of 3-(difluoromethoxy)-4-methoxybenzaldehyde are crucial for its application in research and synthesis.

| Property | Value | Source |

| CAS Number | Not explicitly found for this isomer; 162401-70-9 for 3-Methoxy-4-(difluoromethoxy)benzaldehyde | [1][2] |

| Molecular Formula | C₉H₈F₂O₃ | [3] |

| Molecular Weight | 202.16 g/mol | [1] |

| IUPAC Name | 3-(difluoromethoxy)-4-methoxybenzaldehyde | N/A |

| SMILES | COC1=C(C=C(C=C1)C=O)OC(F)F | [3] |

| InChI | InChI=1S/C9H8F2O3/c1-13-7-3-2-6(5-12)4-8(7)14-9(10)11/h2-5,9H,1H3 | [3] |

| Predicted XlogP | 2.2 | [3] |

| Monoisotopic Mass | 202.04414 Da | [3] |

Synthesis and Mechanistic Rationale

A plausible synthetic pathway would commence with 3-hydroxy-4-methoxybenzaldehyde (isovanillin). The phenolic hydroxyl group at the C3 position is more nucleophilic than the methoxy group's oxygen, allowing for selective alkylation.

Proposed Synthetic Protocol: Difluoromethylation of 3-hydroxy-4-methoxybenzaldehyde

-

Reaction Setup : In a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a gas inlet, suspend 3-hydroxy-4-methoxybenzaldehyde (1.0 equivalent) and anhydrous potassium carbonate (K₂CO₃, 1.5 equivalents) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF).

-

Difluoromethylation : Heat the suspension to 80-90 °C with vigorous stirring. Introduce a difluoromethylating agent. A common and effective reagent for this transformation is sodium chlorodifluoroacetate (ClCF₂COONa) or by bubbling chlorodifluoromethane (HCClF₂) gas through the reaction mixture.[4] The in-situ generation of difluorocarbene from these precursors is a key step.

-

Reaction Monitoring : The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up and Isolation : Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous mixture with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification : The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure 3-(difluoromethoxy)-4-methoxybenzaldehyde.

Causality and Experimental Choices

-

Choice of Base : Anhydrous potassium carbonate is a suitable base to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion, which is essential for the subsequent reaction with the difluoromethylating agent.

-

Choice of Solvent : DMF is an excellent solvent for this type of nucleophilic substitution reaction as it is polar and aprotic, effectively solvating the cation of the base and leaving the anion more reactive.

-

Difluoromethylating Agent : Sodium chlorodifluoroacetate is often preferred as it is a solid and easier to handle than gaseous chlorodifluoromethane. Upon heating, it decarboxylates to generate the difluorocarbene intermediate.

Applications in Drug Discovery and Development

While specific applications of 3-(difluoromethoxy)-4-methoxybenzaldehyde are not extensively documented, its structural motifs are highly relevant in medicinal chemistry. The difluoromethoxy group is a key pharmacophore in several clinically important drugs and investigational compounds.

Role as a Bioisostere and Metabolic Blocker

The -OCHF₂ group is often employed as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups. Its moderate lipophilicity can enhance a drug candidate's ability to cross cellular membranes. Furthermore, the carbon-fluorine bond is exceptionally strong, making the difluoromethoxy group resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile of a drug.

Precursor to Phosphodiesterase-4 (PDE4) Inhibitors

A structurally related compound, 4-(difluoromethoxy)-3-hydroxybenzaldehyde, is a crucial intermediate in the synthesis of Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor used for the treatment of chronic obstructive pulmonary disease (COPD).[5] PDE4 inhibitors work by increasing intracellular levels of cyclic AMP (cAMP), which leads to the suppression of inflammatory responses. The difluoromethoxy group in these molecules is critical for their potency and selectivity. It is plausible that 3-(difluoromethoxy)-4-methoxybenzaldehyde could serve as a precursor for novel PDE4 inhibitors or other therapeutic agents where this substitution pattern is desired.

Scaffold for Novel Therapeutic Agents

The benzaldehyde functional group is a versatile handle for a wide range of chemical transformations, including reductive amination, Wittig reactions, and the formation of various heterocyclic systems. This allows for the incorporation of the 3-(difluoromethoxy)-4-methoxyphenyl moiety into diverse molecular scaffolds to explore new structure-activity relationships in drug discovery programs targeting a variety of diseases.

Sources

- 1. 3-Methoxy-4-(difluoromethoxy)benzaldehyde - [sigmaaldrich.com]

- 2. 162401-70-9 CAS MSDS (4-DIFLUOROMETHOXY-3-METHOXY-BENZALDEHYDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. PubChemLite - 3-(difluoromethoxy)-4-methoxybenzaldehyde (C9H8F2O3) [pubchemlite.lcsb.uni.lu]

- 4. benchchem.com [benchchem.com]

- 5. innospk.com [innospk.com]

A Technical Guide to the Spectral Analysis of 3-(difluoromethoxy)-4-methoxybenzaldehyde

Molecular Structure and Spectroscopic Overview

The unique substitution pattern of 3-(difluoromethoxy)-4-methoxybenzaldehyde, featuring an electron-donating methoxy group and an electron-withdrawing difluoromethoxy group ortho to each other, alongside a para-directing aldehyde, creates a distinct electronic environment that is reflected in its spectroscopic signatures. Understanding these signatures is paramount for confirming its identity and purity.

Caption: Molecular structure of 3-(difluoromethoxy)-4-methoxybenzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of 3-(difluoromethoxy)-4-methoxybenzaldehyde are detailed below.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aldehydic, aromatic, methoxy, and difluoromethoxy protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aldehyde-H | 9.8 - 10.0 | Singlet (s) | - | 1H |

| Aromatic-H (H-5) | 7.5 - 7.7 | Doublet (d) | ~2 | 1H |

| Aromatic-H (H-6) | 7.4 - 7.6 | Doublet of doublets (dd) | ~8, ~2 | 1H |

| Aromatic-H (H-2) | 7.1 - 7.3 | Doublet (d) | ~8 | 1H |

| Difluoromethoxy-H | 6.6 - 6.8 | Triplet (t) | ~73 | 1H |

| Methoxy-H | 3.9 - 4.1 | Singlet (s) | - | 3H |

Interpretation:

-

Aldehyde Proton: The aldehyde proton is expected to be the most downfield signal, appearing as a sharp singlet in the 9.8-10.0 ppm region due to the strong deshielding effect of the carbonyl group.[1]

-

Aromatic Protons: The aromatic region (7.0-8.0 ppm) will display a complex pattern due to the substitution.[2][3] The proton at the H-2 position, adjacent to the difluoromethoxy group, is expected to be a doublet. The H-6 proton, ortho to the aldehyde, will likely be a doublet of doublets, and the H-5 proton, ortho to the methoxy group, will appear as a doublet.

-

Difluoromethoxy Proton: The proton of the difluoromethoxy group is anticipated to be a triplet due to coupling with the two fluorine atoms, with a large coupling constant (J ≈ 73 Hz), appearing significantly downfield due to the electronegativity of the attached fluorine atoms.[4]

-

Methoxy Protons: The methoxy protons will present as a singlet around 3.9-4.1 ppm, a typical region for methoxy groups attached to an aromatic ring.[1]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide valuable information on the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key Features |

| Aldehyde (C=O) | 190 - 192 | |

| Aromatic (C-4) | 164 - 166 | |

| Aromatic (C-3) | 150 - 152 | |

| Aromatic (C-1) | 130 - 132 | |

| Aromatic (C-6) | 129 - 131 | |

| Aromatic (C-5) | 114 - 116 | |

| Aromatic (C-2) | 112 - 114 | |

| Difluoromethoxy (-OCHF₂) | 115 - 118 | Triplet due to C-F coupling |

| Methoxy (-OCH₃) | 55 - 57 |

Interpretation:

-

Carbonyl Carbon: The aldehyde carbonyl carbon is expected to resonate at a highly downfield position, typically between 190 and 192 ppm.[1]

-

Aromatic Carbons: The aromatic carbons will appear in the 110-170 ppm range. The carbons directly attached to the oxygen atoms (C-3 and C-4) will be the most downfield in this region.

-

Difluoromethoxy Carbon: The carbon of the difluoromethoxy group will be observed as a triplet due to one-bond coupling with the two fluorine atoms.[4]

-

Methoxy Carbon: The methoxy carbon will give a signal in the 55-57 ppm range.[1]

Experimental Protocol: NMR Spectroscopy

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR absorption bands for 3-(difluoromethoxy)-4-methoxybenzaldehyde are summarized below.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3000 - 3100 | Medium | Aromatic C-H Stretch |

| 2850 - 2950 | Medium | Methoxy C-H Stretch |

| 2720, 2820 | Weak | Aldehyde C-H Stretch (Fermi doublet) |

| 1690 - 1710 | Strong | Aldehyde C=O Stretch |

| 1580 - 1600 | Medium | Aromatic C=C Stretch |

| 1250 - 1300 | Strong | Aryl-O Stretch (asymmetric) |

| 1100 - 1200 | Strong | C-F Stretch |

| 1020 - 1080 | Strong | Aryl-O Stretch (symmetric) |

Interpretation:

-

Carbonyl Stretch: A strong, sharp absorption band between 1690-1710 cm⁻¹ is the most characteristic signal for the aldehyde C=O stretch.[5]

-

C-H Stretches: Aromatic C-H stretches are expected just above 3000 cm⁻¹, while the methoxy C-H stretches will appear just below. The aldehyde C-H stretch typically shows two weak bands (a Fermi doublet) around 2720 and 2820 cm⁻¹.

-

C-O and C-F Stretches: Strong absorptions corresponding to the aryl ether C-O stretching are expected in the 1020-1300 cm⁻¹ region. The C-F stretching vibrations of the difluoromethoxy group will also produce strong bands in the 1100-1200 cm⁻¹ range.[6][7][8]

Experimental Protocol: IR Spectroscopy

A standard approach for acquiring the IR spectrum of a solid or liquid sample is using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

-

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol.

-

Background Scan: Record a background spectrum of the empty ATR crystal.

-

Sample Application: Place a small amount of the sample directly onto the ATR crystal.

-

Spectrum Acquisition: Collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: The resulting spectrum should be baseline corrected and the peaks labeled.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrum and Fragmentation

The electron ionization (EI) mass spectrum of 3-(difluoromethoxy)-4-methoxybenzaldehyde (Molecular Weight: 202.15 g/mol ) is expected to show a prominent molecular ion peak and several characteristic fragment ions.

| m/z | Proposed Fragment | Fragmentation Pathway |

| 202 | [M]⁺˙ | Molecular Ion |

| 201 | [M-H]⁺ | Loss of a hydrogen radical from the aldehyde |

| 173 | [M-CHO]⁺ | Loss of the formyl radical |

| 153 | [M-H - HF]⁺˙ | Loss of HF from the [M-H]⁺ ion |

| 135 | [M-OCHF₂]⁺ | Cleavage of the difluoromethoxy group |

| 95 | [C₆H₄F]⁺ | Further fragmentation |

Interpretation:

Aromatic ethers and aldehydes typically exhibit characteristic fragmentation patterns.[9][10][11] The molecular ion is expected to be relatively stable. Key fragmentation pathways include the loss of a hydrogen radical from the aldehyde group to form a stable acylium ion at m/z 201.[12] Another significant fragmentation would be the loss of the formyl radical (•CHO) to give an ion at m/z 173. Cleavage of the C-O bond of the difluoromethoxy group would result in an ion at m/z 135.

Caption: Predicted major fragmentation pathways for 3-(difluoromethoxy)-4-methoxybenzaldehyde.

Experimental Protocol: GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of this compound.

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent like dichloromethane or ethyl acetate.

-

GC Conditions:

-

Injector: Split/splitless injector at 250 °C.

-

Column: A standard non-polar column (e.g., DB-5ms).

-

Oven Program: Start at a low temperature (e.g., 60 °C), ramp up to a high temperature (e.g., 280 °C).

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: m/z 40-400.

-

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of 3-(difluoromethoxy)-4-methoxybenzaldehyde. The detailed analysis of expected NMR, IR, and MS data, grounded in the established spectral behavior of analogous compounds, offers a reliable reference for researchers engaged in the synthesis, purification, and application of this molecule. The provided protocols outline standard methodologies for obtaining high-quality experimental data, which can then be compared against the predictions laid out in this document to confirm the structure and purity of the compound.

References

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Wikipedia. (2023). Carbon–fluorine bond. Retrieved from [Link]

-

Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.13. Retrieved from [Link]

-

Unknown Source. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information For. Retrieved from [Link]

-

SpectraBase. (n.d.). 3,4-Dimethoxy-benzaldehyde. Retrieved from [Link]

-

Studylib. (n.d.). Mass Spectrometry Fragmentation: Ethers, Amines, More. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzaldehyde, 3,4-dimethoxy-. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzaldehyde, 4-methoxy-. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzaldehyde, 4-methoxy-. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzaldehyde, 3,4-dimethoxy-. Retrieved from [Link]

-

SpectraBase. (n.d.). 3,4-Dimethoxy-benzaldehyde. Retrieved from [Link]

-

mzCloud. (2017). 4 Methoxybenzaldehyde. Retrieved from [Link]

-

SpectraBase. (n.d.). 3,4-Dimethoxy-benzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methoxybenzaldehyde. Retrieved from [Link]

-

Chegg. (2022). Solved The infrared (IR) spectrum of 4-methoxybenzaldehyde B. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Inf. Retrieved from [Link]

-

Chegg. (n.d.). Analysis of 3,4-dimethoxybenzaldehyde H-NMR. I need to assign each peak with the corresponding H. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzaldehyde, 4-methoxy-. Retrieved from [Link]

-

MassBank. (n.d.). 4-METHOXYBENZALDEHYDE; EI-B; MS. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzaldehyde, 3,4-dimethoxy-. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzaldehyde, 4-methoxy-. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzaldehyde, 4-methoxy-. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of the fluorine-modified coatings. Retrieved from [Link]

-

YouTube. (2023). Mass Spectrometry Part 4-Fragmentation in Ethers. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzaldehyde, 4-fluoro-. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0029686). Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzaldehyde, 4-methoxy-. Retrieved from [Link]

-

SpectraBase. (n.d.). 3,4-Dimethoxy-benzaldehyde. Retrieved from [Link]

-

SpectraBase. (n.d.). 3,4-Dimethoxy-benzaldehyde. Retrieved from [Link]

-

Spectroscopy Online. (2023). Halogenated Organic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Unknown Source. (n.d.). Chemical shifts. Retrieved from [Link]

-

Reddit. (2015). In need of help identifying IR Spectrum. Retrieved from [Link]

-

University of Arizona. (n.d.). Fluorine NMR. Retrieved from [Link]

-

PubChem. (n.d.). Veratraldehyde. Retrieved from [Link]

-

FooDB. (2010). Showing Compound 3,4-Dimethoxybenzaldehyde (FDB008864). Retrieved from [Link]

-

Modgraph. (n.d.). Substituent Chemical Shifts in NMR. Part 5. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. homework.study.com [homework.study.com]

- 4. rsc.org [rsc.org]

- 5. Solved The infrared (IR) spectrum of 4-methoxybenzaldehyde B | Chegg.com [chegg.com]

- 6. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. scribd.com [scribd.com]

- 10. GCMS Section 6.13 [people.whitman.edu]

- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Solubility Profile of 3-(Difluoromethoxy)-4-methoxybenzaldehyde: A Physicochemical and Methodological Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 3-(Difluoromethoxy)-4-methoxybenzaldehyde is a key intermediate in modern organic synthesis, particularly in the development of pharmaceutical agents. Its solubility in organic solvents is a critical parameter that dictates reaction efficiency, purification strategies, and formulation success. While extensive quantitative solubility data for this specific molecule is not widely published, this technical guide provides a comprehensive framework for understanding and determining its solubility profile. We will delve into the physicochemical principles governing its solubility based on molecular structure, offer a predictive assessment across various solvent classes, and provide detailed, field-proven protocols for experimental solubility determination and analytical quantification. This document is intended to serve as a foundational resource for researchers, enabling them to make informed decisions and streamline their development workflows.

Introduction to 3-(Difluoromethoxy)-4-methoxybenzaldehyde and the Imperative of Solubility

3-(Difluoromethoxy)-4-methoxybenzaldehyde is a substituted aromatic aldehyde whose structural motifs are of significant interest in medicinal chemistry. The presence of the difluoromethoxy group (-OCHF₂) can enhance metabolic stability and modulate pharmacokinetic properties, making it a valuable building block.

The solubility of a compound is not merely a physical constant; it is a cornerstone of chemical process development. For a synthetic intermediate like 3-(difluoromethoxy)-4-methoxybenzaldehyde, solubility directly impacts:

-

Reaction Kinetics: The rate and completeness of a reaction are often dependent on the concentration of reactants in the solvent phase.

-

Purification: Crystallization, a primary method for purification, is fundamentally a solubility-driven process. Selecting an appropriate solvent system in which the compound has high solubility at elevated temperatures and low solubility at cooler temperatures is essential.

-

Formulation: In drug development, the ability to dissolve the active pharmaceutical ingredient (API) or its precursors in suitable solvents is critical for creating viable dosage forms.

This guide provides the scientific rationale and practical methodologies to navigate these challenges effectively.

Predictive Solubility Framework: A Molecular-Level Analysis

The principle of "like dissolves like" is the guiding tenet for predicting solubility.[1] This requires a detailed analysis of the intermolecular forces the solute, 3-(difluoromethoxy)-4-methoxybenzaldehyde, can engage in with a potential solvent.

Molecular Structure and Intermolecular Forces

The key functional groups of 3-(difluoromethoxy)-4-methoxybenzaldehyde are:

-

Benzene Ring: The aromatic ring is predominantly nonpolar and engages in van der Waals forces (specifically, London dispersion forces). It favors interactions with other aromatic or nonpolar aliphatic solvents.

-

Aldehyde Group (-CHO): The carbonyl C=O bond is highly polar, creating a significant dipole moment. The oxygen atom can act as a hydrogen bond acceptor.

-

Methoxy Group (-OCH₃): The ether linkage introduces polarity and the oxygen can act as a hydrogen bond acceptor. The methyl group adds some nonpolar character.

-

Difluoromethoxy Group (-OCHF₂): This group is highly polar due to the strong electronegativity of the two fluorine atoms. The oxygen atom is also a hydrogen bond acceptor.

Overall, the molecule possesses a moderate to high degree of polarity due to the three oxygen atoms and two fluorine atoms, balanced by the nonpolar aromatic ring. It lacks a hydrogen bond donor (like an -OH or -NH group), which is a crucial distinction.

Predicted Solubility in Common Organic Solvents

Based on the structural analysis, we can predict the solubility of 3-(difluoromethoxy)-4-methoxybenzaldehyde across different solvent classes. This information is summarized in the table below.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | High | These solvents have strong dipole moments that can interact effectively with the polar aldehyde, methoxy, and difluoromethoxy groups. They are excellent solvents for moderately large, polar molecules.[2] |

| Chlorinated | Dichloromethane (DCM), Chloroform | High to Moderate | These solvents are moderately polar and are effective at dissolving a wide range of organic compounds. They can interact well with both the polar functional groups and the nonpolar aromatic ring. |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate | Alcohols are polar and can act as hydrogen bond donors to the oxygen atoms of the solute. However, the energetic cost of disrupting the solvent's own strong hydrogen-bonding network may limit very high solubility. |

| Ethers | Diethyl Ether | Moderate to Low | Diethyl ether has a smaller dipole moment than polar aprotic solvents and is less effective at solvating the highly polar regions of the molecule. |

| Aromatic | Toluene, Benzene | Moderate to Low | These nonpolar solvents will interact favorably with the benzene ring of the solute but are poor at solvating the polar functional groups. |

| Aliphatic | Hexanes, Heptane | Low to Insoluble | These are nonpolar solvents that primarily engage in weak London dispersion forces. They cannot effectively solvate the polar aldehyde and ether groups, making dissolution unfavorable.[1] |

| Aqueous | Water | Insoluble | Despite its polarity, the molecule is too large and lacks sufficient hydrogen bonding capability to overcome the strong cohesive energy of water. Its structural analog, benzaldehyde, has very low water solubility (around 7 g/L).[3] |

Experimental Protocol for Solubility Determination

A definitive understanding of solubility requires empirical measurement. The isothermal shake-flask method is a reliable and widely accepted technique for determining the solubility of a solid in a liquid.[1]

Workflow for Experimental Solubility Determination

The following diagram illustrates the logical flow of the experimental process.

Caption: Workflow for determining solubility via the shake-flask method.

Step-by-Step Gravimetric/Analytical Protocol

This protocol provides a robust method for accurately measuring solubility.

-

Preparation: To a series of glass vials, add an excess amount of 3-(difluoromethoxy)-4-methoxybenzaldehyde (e.g., 50-100 mg). The key is to ensure undissolved solid will remain at equilibrium.

-

Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place them in a thermostatically controlled shaker bath (e.g., at 25°C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[1]

-

Phase Separation: Remove the vials from the shaker and allow them to stand in the constant-temperature bath for at least 2 hours to let undissolved solids settle.

-

Sampling: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a volumetric pipette. To ensure no particulate matter is transferred, pass the solution through a chemically-resistant syringe filter (e.g., PTFE, 0.45 µm).

-

Quantification:

-

Gravimetric Method (for non-volatile solutes): Transfer the filtered aliquot to a pre-weighed vial. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's melting point. Weigh the vial containing the dried residue. The difference in weight gives the mass of the dissolved solid.

-

Analytical Method (Preferred): Accurately dilute the filtered aliquot with a known volume of the solvent. Determine the concentration of the compound in the diluted sample using a pre-validated analytical method, such as HPLC-UV or GC-FID.[4][5][6]

-

-

Calculation: Calculate the solubility using the following formula:

-

Solubility (mg/mL) = (Mass of residue in mg) / (Volume of aliquot in mL)

-

Solubility (mg/mL) = (Concentration from analytical method in mg/mL) x (Dilution Factor)

-

Analytical Methods for Quantification

Accurate quantification is essential for the analytical approach to solubility determination. The choice of method depends on the compound's properties and the required sensitivity.

Method Selection Framework

The following diagram provides a logical approach to selecting an appropriate analytical technique.

Caption: Decision tree for selecting a suitable analytical quantification method.

-

High-Performance Liquid Chromatography (HPLC): This is often the method of choice. A reverse-phase C18 column with a mobile phase of acetonitrile and water would likely provide good separation. Detection using a UV or Photodiode Array (PDA) detector is ideal, as the aromatic ring and carbonyl group constitute a strong chromophore.[4]

-

Gas Chromatography (GC): Given the benzaldehyde structure, the compound is likely volatile enough for GC analysis. A flame ionization detector (FID) would provide excellent sensitivity. Care must be taken to ensure the compound is thermally stable at the injector and oven temperatures.[5][6]

-

UV-Vis Spectrophotometry: For a quick estimation in a pure solvent system, one can use UV-Vis spectrophotometry. A calibration curve must first be generated by measuring the absorbance of several standard solutions of known concentration at the wavelength of maximum absorbance (λmax).[4]

Conclusion

References

- University of Colorado, Boulder. (n.d.). Experiment 1: Determination of Solubility Class.

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link].

- University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link].

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- BenchChem. (2025). A Comparative Guide to Quantitative Analytical Methods for 2-Benzoylbenzaldehyde.

-

Hewala, I. I. (1994). Gas-liquid chromatographic and difference spectrophotometric techniques for the determination of benzaldehyde in benzyl alcohol. Journal of Pharmaceutical and Biomedical Analysis, 12(1), 73-9. doi: 10.1016/0731-7085(94)80012-x. Retrieved from [Link].

- BenchChem. (2025). Advanced Analytical Techniques for the Quantification of 4-(Hexyloxy)benzaldehyde.

-

PubChem. (n.d.). 4-(Difluoromethoxy)-3-hydroxybenzaldehyde. Retrieved from [Link].

-

ResearchGate. (n.d.). Development and Limit Validation of a GC-FID Method for the Quantitative Analysis of Benzaldehyde and Related Substances. Retrieved from [Link].

-

Kazemifard, A. G., et al. (2003). Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations. Journal of Pharmaceutical and Biomedical Analysis, 31(4), 685-91. doi: 10.1016/s0731-7085(02)00729-x. Retrieved from [Link].

-

ResearchGate. (n.d.). Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents. Retrieved from [Link].

-

Semantic Scholar. (n.d.). The solubility of benzaldehyde in water. Retrieved from [Link].

-

PubChem. (n.d.). Benzaldehyde. Retrieved from [Link].

-

AccessPharmacy. (n.d.). Solubility, Dissolution, and Partitioning. Retrieved from [Link].

-

PubMed. (1964). THE SOLUBILITY OF BENZALDEHYDE IN WATER AS DETERMINED BY REFRACTIVE INDEX MEASUREMENTS. Retrieved from [Link].

-

PubChemLite. (n.d.). 3-(difluoromethoxy)-4-methoxybenzaldehyde. Retrieved from [Link].

-

PubChem. (n.d.). 4-Methoxybenzaldehyde. Retrieved from [Link].

Sources

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations [pubmed.ncbi.nlm.nih.gov]

The Ascendance of Difluoromethoxy Benzaldehyde Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of the difluoromethoxy (-OCHF₂) group has become a cornerstone in modern medicinal chemistry, offering a nuanced approach to optimizing drug candidates' physicochemical and pharmacokinetic profiles. This technical guide provides a comprehensive exploration of the discovery, history, synthesis, and application of difluoromethoxy benzaldehyde derivatives, a class of versatile intermediates in drug development. By delving into the causality behind experimental choices, presenting detailed, self-validating protocols, and grounding claims in authoritative references, this guide serves as an in-depth resource for researchers aiming to harness the potential of these valuable synthons.

Introduction: The Strategic Value of the Difluoromethoxy Group

The difluoromethoxy group has emerged as a substituent of significant interest in drug design, providing a unique combination of properties that can be leveraged to enhance metabolic stability, fine-tune lipophilicity, and introduce favorable intermolecular interactions.[1] Unlike the more electron-withdrawing trifluoromethoxy group, the difluoromethoxy moiety possesses a hydrogen atom capable of acting as a hydrogen bond donor, a feature that can be critical for target engagement.[1] Furthermore, its moderate lipophilicity offers a distinct advantage in navigating the complex landscape of drug absorption, distribution, metabolism, and excretion (ADME).[1]

This guide focuses on difluoromethoxy benzaldehyde derivatives, which serve as pivotal building blocks in the synthesis of a wide array of biologically active molecules. The aldehyde functionality provides a reactive handle for a multitude of chemical transformations, making these compounds highly valuable starting materials for constructing complex molecular architectures.

A Historical Perspective: The Evolution of Difluoromethoxylation

The journey to the widespread use of difluoromethoxy-containing compounds in medicinal chemistry is a testament to the continuous evolution of synthetic methodologies. Early methods for introducing the difluoromethyl group often relied on harsh reagents and conditions. The development of milder and more selective difluoromethylation and difluoromethoxylation techniques has been instrumental in unlocking the full potential of this functional group.

Initially, the synthesis of aryl difluoromethyl ethers was challenging. A significant advancement came with the use of chlorodifluoromethane (Freon-22) as a difluorocarbene precursor. However, due to its ozone-depleting properties, its use has been largely phased out.[2] This spurred the development of alternative reagents and methods.

A significant breakthrough was the use of sodium chlorodifluoroacetate as a solid, easy-to-handle difluoromethylating agent.[3] This reagent, upon heating, generates difluorocarbene, which can then be trapped by phenols to form the desired difluoromethyl ethers. More recently, visible-light photoredox catalysis has emerged as a powerful tool for the synthesis of difluoromethoxylated compounds under mild conditions.[2] These modern methods have greatly expanded the accessibility of difluoromethoxy-containing building blocks, including difluoromethoxy benzaldehyde derivatives.

Synthetic Methodologies: A Practical Guide

The synthesis of difluoromethoxy benzaldehyde derivatives typically involves the O-difluoromethylation of the corresponding hydroxybenzaldehyde. The choice of synthetic route often depends on the position of the hydroxyl group (ortho, meta, or para) and the presence of other functional groups on the aromatic ring.

Synthesis of 4-(Difluoromethoxy)benzaldehyde

A common and well-documented method for the synthesis of 4-(difluoromethoxy)benzaldehyde involves the reaction of 4-hydroxybenzaldehyde with a difluorocarbene precursor.

Experimental Protocol: O-Difluoromethylation of 4-Hydroxybenzaldehyde

-

Materials:

-

4-Hydroxybenzaldehyde

-

Sodium Chlorodifluoroacetate

-

Potassium Carbonate (anhydrous)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Ethyl acetate

-

Petroleum ether

-

Anhydrous Magnesium Sulfate

-

Deionized water

-

-

Procedure:

-

To a stirred suspension of 4-hydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (3.0 eq) in anhydrous DMF, add sodium chlorodifluoroacetate (1.5 eq).

-

Heat the reaction mixture to 80 °C and stir for 6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Adjust the pH of the mixture to 5-6 with 1.0 M hydrochloric acid.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether (e.g., 1:20) as the eluent to afford 4-(difluoromethoxy)benzaldehyde.

-

-

Causality of Experimental Choices:

-

Potassium Carbonate: A mild base is used to deprotonate the phenolic hydroxyl group, making it nucleophilic. An excess is used to drive the reaction to completion.

-

DMF: A polar aprotic solvent is chosen to dissolve the reactants and facilitate the SN2-type reaction.

-

Sodium Chlorodifluoroacetate: This stable, solid reagent serves as a convenient source of difluorocarbene upon thermal decomposition.

-

Acidic Workup: Neutralization is necessary to protonate any remaining phenoxide and facilitate extraction.

-

Column Chromatography: This purification step is essential to separate the desired product from any unreacted starting material and byproducts.

-

Synthesis of 3-(Difluoromethoxy)benzaldehyde

The synthesis of the meta-isomer follows a similar principle, starting from 3-hydroxybenzaldehyde.

Experimental Protocol: O-Difluoromethylation of 3-Hydroxybenzaldehyde (Representative)

-

Materials:

-

3-Hydroxybenzaldehyde

-

Sodium Chlorodifluoroacetate

-

Cesium Carbonate

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Ethyl acetate

-

Brine

-

Anhydrous Sodium Sulfate

-

-

Procedure:

-

To a solution of 3-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF, add cesium carbonate (2.0 eq) and sodium chlorodifluoroacetate (1.5 eq).

-

Heat the mixture to 100 °C and stir for 12 hours under an inert atmosphere.

-

Cool the reaction to room temperature and pour it into water.

-

Extract with ethyl acetate (3x).

-

Wash the combined organic layers with water and brine.

-

Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography (e.g., Hexanes/Ethyl Acetate gradient) to yield 3-(difluoromethoxy)benzaldehyde.

-

-

Causality of Experimental Choices:

-

Cesium Carbonate: In some cases, a stronger, more soluble base like cesium carbonate can lead to higher yields for less reactive phenols.

-

Synthesis of 2-(Difluoromethoxy)benzaldehyde

The synthesis of the ortho-isomer can be more challenging due to potential steric hindrance.

Experimental Protocol: O-Difluoromethylation of 2-Hydroxybenzaldehyde (Representative)

-

Materials:

-

2-Hydroxybenzaldehyde

-

Diethyl bromodifluoromethylphosphonate

-

Potassium Hydroxide

-

Acetonitrile

-

Water

-

Diethyl ether

-

Anhydrous Magnesium Sulfate

-

-

Procedure:

-

To a solution of 2-hydroxybenzaldehyde (1.0 eq) and diethyl bromodifluoromethylphosphonate (1.2 eq) in acetonitrile, add a solution of potassium hydroxide (2.0 eq) in water dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 16 hours.

-

Quench the reaction with water and extract with diethyl ether (3x).

-

Wash the combined organic layers with water and brine.

-

Dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify by column chromatography to afford 2-(difluoromethoxy)benzaldehyde.

-

-

Causality of Experimental Choices:

-

Diethyl bromodifluoromethylphosphonate: This reagent can be an effective difluoromethylating agent under phase-transfer catalysis conditions, which can be advantageous for sterically hindered substrates.

-

Caption: Workflow for the analytical characterization of difluoromethoxy benzaldehyde derivatives.

Applications in Drug Discovery and Development

Difluoromethoxy benzaldehyde derivatives are valuable intermediates in the synthesis of a variety of pharmaceutical agents, particularly those targeting inflammatory diseases.

Key Intermediate in the Synthesis of Roflumilast

One of the most prominent applications of a difluoromethoxy benzaldehyde derivative is in the synthesis of Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor approved for the treatment of chronic obstructive pulmonary disease (COPD). [4]The synthesis of Roflumilast utilizes 4-(difluoromethoxy)-3-hydroxybenzaldehyde as a key starting material. [3][5] The difluoromethoxy group in Roflumilast is crucial for its activity and pharmacokinetic profile. It contributes to the molecule's potent inhibition of PDE4 and enhances its metabolic stability, leading to a longer half-life in the body. [6][7] Table 2: Pharmacokinetic Parameters of Roflumilast

| Parameter | Value | Reference |

| Bioavailability | ~80% (oral) | [7] |

| Time to Peak Plasma Concentration (Tmax) | ~1 hour | [7] |

| Plasma Protein Binding | ~99% | [7] |

| Metabolism | Extensively metabolized, primarily by CYP3A4 and CYP1A2 to an active N-oxide metabolite. | [7] |

| Elimination Half-life | Roflumilast: ~17 hours; Roflumilast N-oxide: ~30 hours | [1] |

Building Blocks for Other Biologically Active Molecules

Beyond Roflumilast, difluoromethoxy benzaldehyde derivatives serve as versatile starting materials for the synthesis of a range of other biologically active compounds. Their utility extends to the development of inhibitors for other enzyme classes, such as Janus kinases (JAKs), which are implicated in various inflammatory and autoimmune diseases. The aldehyde functionality allows for the construction of diverse heterocyclic scaffolds that are common in kinase inhibitors.

Signaling Pathway Intervention

Caption: Potential intervention of JAK inhibitors derived from difluoromethoxy benzaldehydes.

Conclusion

Difluoromethoxy benzaldehyde derivatives represent a class of highly valuable and versatile intermediates in modern drug discovery. Their synthesis has become more accessible through the development of novel difluoromethoxylation methods. The unique physicochemical properties conferred by the difluoromethoxy group, including its ability to act as a hydrogen bond donor and its contribution to metabolic stability, make these compounds attractive building blocks for the design of new therapeutic agents. As our understanding of the intricate roles of fluorine in medicinal chemistry continues to grow, the importance of difluoromethoxy benzaldehyde derivatives in the development of next-generation pharmaceuticals is set to expand further.

References

- The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry - Benchchem. (URL: )

-

Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC - NIH. (URL: [Link])

-

Population Pharmacokinetic Modelling of Roflumilast and Roflumilast N-Oxide by Total Phosphodiesterase-4 Inhibitory Activity and - SciSpace. (URL: [Link])

-

Roflumilast Monograph for Professionals - Drugs.com. (URL: [Link])

-

Pharmacology of Roflumilast (Daliresp; Overview, Mechanism of action, Pharmacokinetics, Uses, Effect - YouTube. (URL: [Link])

-

Pharmacokinetics of single- and multiple-dose roflumilast: an open-lab | DDDT. (URL: [Link])

- CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde - Google P

-

4-(Difluoromethoxy)benzaldehyde - Optional[FTIR] - Spectrum - SpectraBase. (URL: [Link])

-

Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Inf - The Royal Society of Chemistry. (URL: [Link])

-

Organic Syntheses Procedure. (URL: [Link])

-

PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - MDPI. (URL: [Link])

- CN103467260A - Preparation method of 4-difluoromethoxy-3-hydroxybenzaldehyde - Google P

- WO 2012/147098 A2 - Googleapis.com. (URL: )

-

4 - Supporting Information. (URL: [Link])

-

1H, 19F, and 13C Analysis in Under Two Minutes - AZoM. (URL: [Link])

-

Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties - ResearchGate. (URL: [Link])

-

Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds - MDPI. (URL: [Link])

-

Measurement of 13C-19F Coupling in a 1H-13C HMBC. (URL: [Link])

-

2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - NIH. (URL: [Link])

-

Electronic Supplementary Information (ESI) for - The Royal Society of Chemistry. (URL: [Link])

-

Radical trifluoromethoxylation of fluorinated alkenes for accessing difluoro(trifluoromethoxy)methyl groups - PMC - NIH. (URL: [Link])

- CN102659544A - Method for preparing 2,3-difluorobenzaldehyde - Google P

-

Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC - NIH. (URL: [Link])

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC - NIH. (URL: [Link])

-

PDE4 inhibitor - Wikipedia. (URL: [Link])

-

A Publication of Reliable Methods for the Preparation of Organic Compounds - Organic Syntheses Procedure. (URL: [Link])

-

Examples of PDE4 inhibitors of first and second generations. - ResearchGate. (URL: [Link])

-

13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). (URL: [Link])

-

Benzaldehyde, 3-fluoro- - the NIST WebBook. (URL: [Link])

-

Supporting Information - The Royal Society of Chemistry. (URL: [Link])

Sources